molecular formula C7H4Cl2F3NO B6306027 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1823358-80-0

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B6306027
CAS No.: 1823358-80-0
M. Wt: 246.01 g/mol
InChI Key: DVHXXVXPKOYEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dichloropyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 2,6-dichloropyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms on the pyridine ring can participate in various binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

    2,6-Dichloropyridine: Shares the pyridine ring with chlorine substitutions but lacks the trifluoroethanol group.

    2,2,2-Trifluoroethanol: Contains the trifluoroethanol group but lacks the pyridine ring and chlorine substitutions.

Uniqueness: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of the trifluoroethanol group and the dichloropyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2,5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXXVXPKOYEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(C(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.